N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a quinoline moiety, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Attachment of the Thiophene Ring: The thiophene-2-carboxylic acid can be activated (e.g., using thionyl chloride) and then coupled with the quinoline derivative.
Introduction of the Dimethylphenyl Group: This step might involve a nucleophilic substitution reaction where the dimethylphenylamine is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the quinoline ring.
Reduction: Reduction reactions might target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Due to its structural complexity, it can be used in the design of probes for biological studies.
Medicine
Industry
Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide exerts its effects depends on its application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-N-(quinolin-3-ylmethyl)thiophene-2-carboxamide: Lacks the hydroxyl and methyl groups on the quinoline ring.
N-(2,4-dimethylphenyl)-N-(2-hydroxyquinolin-3-ylmethyl)thiophene-2-carboxamide: Lacks the methyl group on the quinoline ring.
Uniqueness
The presence of both the hydroxyl and methyl groups on the quinoline ring in N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide may confer unique properties such as enhanced binding affinity in biological systems or altered electronic properties in materials science applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-15-7-9-21(17(3)11-15)26(24(28)22-5-4-10-29-22)14-19-13-18-12-16(2)6-8-20(18)25-23(19)27/h4-13H,14H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXOFUSTSDQRCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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